molecular formula C20H19N3O B12457237 (1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone

(1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12457237
M. Wt: 317.4 g/mol
InChI Key: MARDCSUIACNYMQ-UHFFFAOYSA-N
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Description

(1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with phenyl groups at positions 1 and 3, and a pyrrolidine ring attached to a methanone group at position 4 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Molecular docking studies have shown that this compound can bind tightly to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone stands out due to its unique combination of a pyrazole ring with phenyl and pyrrolidine substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

(1,3-diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H19N3O/c24-20(22-13-7-8-14-22)18-15-23(17-11-5-2-6-12-17)21-19(18)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2

InChI Key

MARDCSUIACNYMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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